N,N'-[(2-fluorophenyl)methanediyl]dibenzamide chemical structure
N,N'-[(2-fluorophenyl)methanediyl]dibenzamide chemical structure
An In-depth Technical Guide to N,N'-[(2-fluorophenyl)methanediyl]dibenzamide: Structure, Synthesis, and Potential Applications
Introduction
N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is an aminal derivative characterized by a central methylene bridge derived from 2-fluorobenzaldehyde, which is bonded to the nitrogen atoms of two benzamide moieties. While this specific molecule is not extensively documented in current literature, its structural components—the fluorinated aromatic ring and the benzamide groups—are prevalent in a wide range of biologically active compounds and functional materials.[1] The amide bond is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical drugs, highlighting the significance of amide-containing scaffolds.[2]
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide. Leveraging established principles of organic synthesis and spectroscopic analysis of analogous structures, this document outlines a proposed synthetic route, predicts the physicochemical and spectral properties, and explores the potential applications of this compound in medicinal chemistry.
Proposed Synthesis and Mechanism
The synthesis of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide can be envisioned through the acid-catalyzed condensation of 2-fluorobenzaldehyde with two equivalents of benzamide. This reaction proceeds via the formation of a hemiaminal intermediate, which subsequently reacts with a second molecule of benzamide to yield the final aminal product. The direct oxidative amidation of aldehydes is a well-established, atom-economical method for forming C-N bonds.[3]
Reaction Mechanism
The reaction is initiated by the protonation of the carbonyl oxygen of 2-fluorobenzaldehyde, which increases the electrophilicity of the carbonyl carbon. A molecule of benzamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate after deprotonation. Subsequent protonation of the hydroxyl group of the hemiaminal facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized carbocation. Finally, a second molecule of benzamide attacks this carbocation, and after deprotonation, the desired N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is formed.
Caption: Proposed synthetic workflow for N,N'-[(2-fluorophenyl)methanediyl]dibenzamide.
Experimental Protocol
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), benzamide (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Add toluene as the solvent to facilitate the azeotropic removal of water.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
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Upon completion of the reaction (as indicated by the cessation of water formation or by TLC analysis), cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-[(2-fluorophenyl)methanediyl]dibenzamide.
Structural Elucidation and Physicochemical Properties
The chemical structure of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide is presented below.
Caption: Chemical structure of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₁H₁₇FN₂O₂ |
| Molecular Weight | 360.38 g/mol |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Predicted Spectroscopic Characterization
The structural confirmation of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide would rely on a combination of spectroscopic techniques. The expected data, based on analogous structures, are detailed below.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and the methine proton. The protons of the benzamide moieties would likely appear as multiplets in the range of δ 7.4-7.9 ppm. The protons of the 2-fluorophenyl ring would also appear as multiplets, likely between δ 7.0-7.6 ppm, with characteristic couplings to the fluorine atom. The methine proton (CH) is expected to be a triplet (due to coupling with the two NH protons) in the downfield region, likely around δ 6.5-7.0 ppm. The two N-H protons would likely appear as a doublet around δ 8.5-9.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for the carbonyl carbons of the benzamide groups at approximately δ 165-170 ppm. The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the 2-fluorophenyl ring directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The methine carbon (CH) is expected to appear around δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations around 3300 cm⁻¹. A strong C=O stretching band for the amide carbonyl groups would be observed around 1660 cm⁻¹.[6] The C-N stretching vibrations are expected in the region of 1400-1450 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely appear in the range of 1100-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum under electrospray ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 361.13. Fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to fragments corresponding to the benzamide and the (2-fluorophenyl)methaniminium moieties.
Potential Applications in Drug Discovery and Medicinal Chemistry
Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][7] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.[5]
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Antimicrobial Agents: Many benzamide derivatives have shown potent antibacterial and antifungal activities.[2] The N,N'-[(2-fluorophenyl)methanediyl]dibenzamide scaffold could be explored for the development of new antimicrobial agents.
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Enzyme Inhibition: The amide functionality is capable of forming key hydrogen bonding interactions within the active sites of enzymes.[8] This class of compounds could be investigated as inhibitors of various enzymes implicated in disease.
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Material Science: Amides are fundamental building blocks for polymers like nylon due to their ability to form strong intermolecular hydrogen bonds.[1] Derivatives of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide could potentially be explored for the development of novel polymers with unique properties.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of N,N'-[(2-fluorophenyl)methanediyl]dibenzamide. A plausible and efficient synthetic route has been proposed based on well-established chemical transformations. The guide also details the expected physicochemical and spectroscopic properties, which will be invaluable for any future synthesis and characterization of this compound. The potential applications in medicinal chemistry and material science, drawn from the known activities of related benzamide structures, suggest that N,N'-[(2-fluorophenyl)methanediyl]dibenzamide and its derivatives represent a promising area for future research and development.
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